6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This method ensures the efficient incorporation of the trifluoromethoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of photoredox catalysts and visible light irradiation has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethoxy)benzyl trichloroacetimidate
- Sonidegib
Uniqueness
6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyl and nitrile groups, along with the trifluoromethoxy moiety, allows for versatile chemical modifications and a wide range of applications .
Properties
IUPAC Name |
4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSWINFJUSXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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